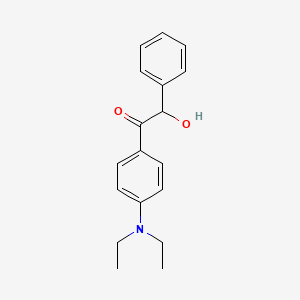
Ethanone, 1-(4-(diethylamino)phenyl)-2-hydroxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-(diethylamino)phenyl)-2-hydroxy-2-phenyl-, also known as 1-(4-(diethylamino)phenyl)ethanone, is an organic compound with the molecular formula C12H17NO. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a temperature range of 2-8°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(4-(diethylamino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(dimethylamino)phenyl)ethanone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(4-(methylthio)phenyl)ethanone: Contains a methylthio group instead of a diethylamino group.
1-(4-(1,1-dimethylethyl)phenyl)ethanone: Features a tert-butyl group in place of the diethylamino group.
Uniqueness
1-(4-(diethylamino)phenyl)ethanone is unique due to its specific diethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .
Propriétés
Numéro CAS |
63450-47-5 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-[4-(diethylamino)phenyl]-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)16-12-10-15(11-13-16)18(21)17(20)14-8-6-5-7-9-14/h5-13,17,20H,3-4H2,1-2H3 |
Clé InChI |
ALAPJBJCAPZHNC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


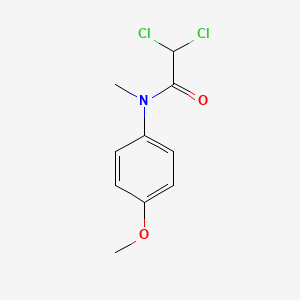

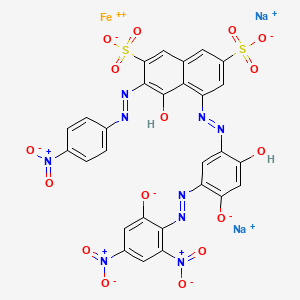
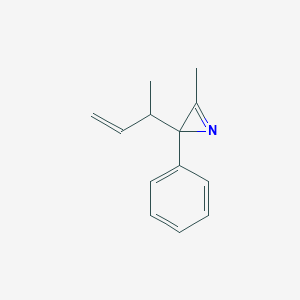

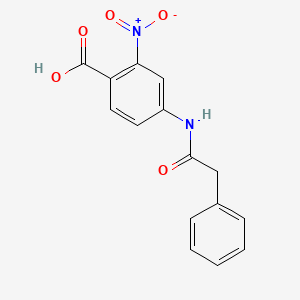
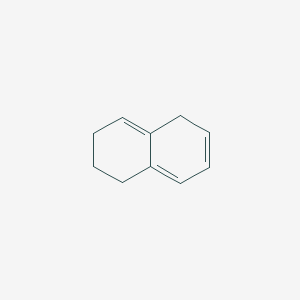
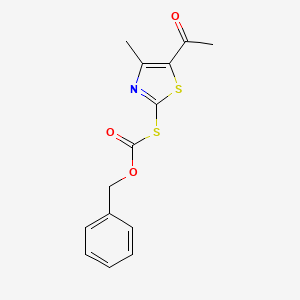


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)

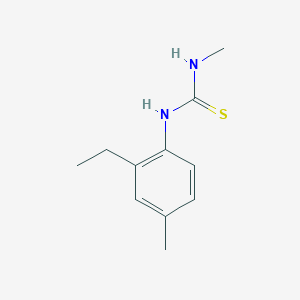
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
